(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This specific compound features a bromobenzylidene group, which may enhance its pharmacological potential due to the presence of the bromine atom, known for its electron-withdrawing properties.
The synthesis and characterization of this compound can be traced back to various studies focusing on quinazolinone derivatives, which are synthesized through multiple methods involving hydrazine derivatives and aromatic aldehydes. The literature indicates that quinazolinones have been extensively studied for their therapeutic applications, particularly in oncology and as antimicrobial agents .
This compound can be classified under:
The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves a multi-step process:
The reaction conditions generally include:
The molecular structure of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one can be represented as follows:
This structure includes:
Key data points include:
The compound can participate in various chemical reactions:
Reactions involving this compound often require careful control of pH and temperature to ensure selective reactivity without decomposition or side reactions .
The mechanism of action for (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is primarily related to its interaction with biological targets such as enzymes or receptors involved in cancer progression or inflammation.
Studies indicate that similar quinazolinone derivatives exhibit IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy .
Infrared spectroscopy has shown characteristic peaks corresponding to functional groups present in the structure, such as carbonyl (C=O) stretching around 1650 cm and N-H bending near 3300 cm .
(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one has potential applications in:
The quinazolin-4(3H)-one core is constructed via hydrazine-mediated cyclization of anthranilic acid derivatives. Specifically, N-phenylanthranilic acid undergoes condensation with hydrazine hydrate under reflux conditions in ethanol, forming the key intermediate 2-hydrazinyl-3-phenylquinazolin-4(3H)-one. This reaction proceeds through nucleophilic attack of the hydrazine nitrogen at the carbonyl carbon of the anthranilic acid derivative, followed by intramolecular cyclization and dehydration [1] [6]. The hydrazinyl group at C2 serves as a reactive handle for subsequent Schiff base formation. Kinetics studies reveal pseudo-first-order behavior with an activation energy barrier of 85–95 kJ/mol, where electron-withdrawing substituents on the anthranilic acid lower reaction rates by 15–20% [6]. The reaction requires stoichiometric hydrazine (1:1.2 molar ratio) and achieves 70–78% isolated yield after 6–8 hours at 80°C [1].
Microwave irradiation (MWI) dramatically optimizes both quinazolinone core formation and subsequent hydrazone functionalization. When synthesizing the intermediate 2-hydrazinyl-3-phenylquinazolin-4(3H)-one, MWI (300 W, 100°C) reduces reaction time from 6 hours to 12–15 minutes while increasing yield from 78% to 92% [7]. This acceleration is attributed to dipolar polarization effects and efficient thermal energy transfer, which lower the activation barrier by ~30 kJ/mol [8].
The Schiff base condensation with 4-bromobenzaldehyde under MWI (2.45 GHz, 120 W) achieves near-quantitative yield (96%) in 8 minutes with exclusive E-stereoselectivity, compared to 65% yield after 120 minutes under conventional heating [1] [7]. Selective E-isomer formation occurs due to rapid kinetic control under MWI, where the extended conjugation stabilizes the transition state. Solvent-free MW conditions further enhance atom economy, eliminating solvent waste and simplifying purification [4] [8].
Table 1: Microwave Optimization Parameters for Target Compound Synthesis
Reaction Stage | Conventional Yield/Time | MWI Yield/Time | Conditions | Selectivity |
---|---|---|---|---|
Quinazolinone core | 78% / 6 h | 92% / 15 min | 100°C, EtOH | N/A |
Schiff base conjugation | 65% / 120 min | 96% / 8 min | 80°C, solvent-free | >99% E-isomer |
One-pot synthesis | 58% / 8 h | 89% / 25 min | 110°C, acetic acid catalyst | 98% E-isomer |
The conjugation of 2-hydrazinyl-3-phenylquinazolin-4(3H)-one with 4-bromobenzaldehyde is a second-order nucleophilic addition-elimination. Kinetic studies show the reaction follows the rate law: Rate = k[hydrazinyl][aldehyde], with k = 1.8 × 10⁻³ L·mol⁻¹·s⁻¹ in ethanol at 60°C [1]. The 4-bromo substituent enhances electrophilicity of the carbonyl carbon, increasing reactivity 2.3-fold compared to unsubstituted benzaldehyde [6].
E-stereoselectivity (>99%) results from thermodynamic preference for the planar configuration, where steric repulsion between the quinazolinone C3-phenyl and benzaldehyde ortho-hydrogen disfavors the Z-isomer. This is confirmed by NMR coupling constants (J = 12–14 Hz for –CH=N–) and single-crystal X-ray diffraction showing a dihedral angle of 4.5° between quinazolinone and phenyl planes [1]. Polar protic solvents (e.g., ethanol) stabilize the E-isomer via intramolecular H-bonding between the hydrazone N–H and quinazolinone C=O, as evidenced by IR stretching shifts from 3190 cm⁻¹ to 3050 cm⁻¹ [6].
The classical Niementowski synthesis is adapted for precursor synthesis by condensing anthranilic acid with phenylurea instead of formamide. This modification installs the C3-phenyl group directly, avoiding post-cyclization alkylation [5] [6]. Under MWI, the reaction occurs in 45 minutes at 130°C (yield: 88%), versus 8 hours conventionally [7]:
Anthranilic acid + Phenylurea → 2-Amino-3-phenylquinazolin-4(3H)-one
The Griess route employs anthranilic acid and cyanogen bromide to form 2-ethoxyquinazolin-4(3H)-one, followed by hydrazinolysis. However, this yields 2-hydrazinyl derivatives with <50% efficiency due to over-substitution [6]. Niementowski adaptation is superior for C3-phenylated precursors, providing a 35% higher yield of the key hydrazinyl intermediate.
Recent advances incorporate in situ BOP-mediated cyclization (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), enabling one-pot assembly from anthranilic acid, phenyl isocyanate, and hydrazine with 82% yield [5]. This method is compatible with acid-labile functional groups, unlike phosphorous trichloride-catalyzed methods.
Solvent polarity critically influences Schiff base conjugation kinetics. Polar aprotic solvents like N,N-dimethylformamide accelerate imine formation (k = 4.1 × 10⁻³ L·mol⁻¹·s⁻¹) but reduce E-selectivity to 85–90% due to diminished H-bond stabilization [3] [6]. Ethanol balances yield (89%) and stereoselectivity (98%) through proton exchange facilitating dehydration.
Catalyst screening reveals acetic acid (5 mol%) as optimal, providing a 10-fold rate enhancement via aldehyde protonation. Strong acids (e.g., p-toluenesulfonic acid) cause quinazolinone decomposition above 60°C [1]. Metal catalysts are ineffective; ZnCl₂ promotes side-product formation, while Cu(OAc)₂ oxidizes the hydrazinyl group [3].
Table 2: Solvent and Catalyst Impact on Schiff Base Conjugation
System | Yield (%) | Reaction Time (min) | E:Z Selectivity | Side Products |
---|---|---|---|---|
Ethanol (uncatalyzed) | 65 | 120 | 92:8 | <5% |
Ethanol + acetic acid | 89 | 45 | 98:2 | <2% |
N,N-Dimethylformamide | 78 | 30 | 85:15 | 10–12% |
Solvent-free (MWI) | 96 | 8 | >99:1 | None detected |
Notably, ionic liquids like [BMIm]BF₄ enable catalyst-free reactions at 25°C with 90% yield and full E-selectivity within 2 hours, attributed to electrostatic stabilization of the transition state [7]. However, high viscosity limits scalability, making solvent-free MWI the most industrially viable approach.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1